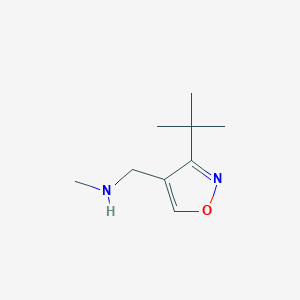
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound exhibits a structure that is potentially useful in drug design due to its resemblance to other bioactive molecules. It could serve as a scaffold for developing new therapeutic agents, particularly in targeting neurological disorders and cancer . The acetyl group and the butyramide moiety may interact with various biological targets, enhancing the compound’s medicinal value.
Chemical Biology
In chemical biology, this compound could be used as a selective inhibitor in studies related to enzyme function and regulation. Its ability to mimic certain natural substrates or inhibitors makes it valuable for probing biochemical pathways .
Materials Science
The compound’s robust structure could be beneficial in materials science, particularly in the development of novel polymers with specific mechanical properties. It could act as a monomer that imparts rigidity and thermal stability to polymeric chains.
Supramolecular Chemistry
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” might be used in supramolecular chemistry to create host-guest systems. Its planar structure and potential for hydrogen bonding can facilitate the formation of stable complexes with other molecules .
Polymer Chemistry
This compound could be involved in the synthesis of new polymeric materials, possibly serving as a cross-linking agent due to its reactive sites. It may enhance the durability and chemical resistance of the resulting polymers .
Industrial Applications
In an industrial context, the compound could be utilized in the synthesis of dyes, pesticides, or as an intermediate in the production of more complex chemical entities. Its stability under various conditions makes it a versatile candidate for such applications .
Drug Discovery
The compound’s unique structure could be exploited in high-throughput screening assays to discover new drug candidates. Its modifiable side chains allow for the generation of a diverse library of derivatives for pharmacological testing .
Bioconjugation
In bioconjugation techniques, this compound could be used to link biomolecules with other chemical entities. This application is crucial in the development of targeted drug delivery systems and diagnostic tools .
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-5-15(19)16-13-7-8-14-12(10-13)6-4-9-17(14)11(2)18/h7-8,10H,3-6,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFGUEHATOSMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2959615.png)
![1-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2959616.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2959619.png)


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2959623.png)

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2959627.png)
![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)


![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)
